molecular formula C9H12BrNO B6335505 2-(5-Bromo-4-methylpyridin-2-yl)propan-2-ol CAS No. 1228014-47-8

2-(5-Bromo-4-methylpyridin-2-yl)propan-2-ol

Cat. No.: B6335505
CAS No.: 1228014-47-8
M. Wt: 230.10 g/mol
InChI Key: BMBKKFNREYWHLR-UHFFFAOYSA-N
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Description

2-(5-Bromo-4-methylpyridin-2-yl)propan-2-ol is a chemical compound with the molecular formula C9H12BrNO. It is characterized by the presence of a bromine atom, a methyl group, and a pyridine ring, which contribute to its unique chemical properties .

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromo-4-methylpyridin-2-yl)propan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as ketones, aldehydes, and substituted pyridines .

Scientific Research Applications

2-(5-Bromo-4-methylpyridin-2-yl)propan-2-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(5-Bromo-4-methylpyridin-2-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. The bromine atom and pyridine ring play crucial roles in its binding affinity and reactivity with enzymes and receptors. These interactions can modulate biological processes and lead to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-Bromo-4-methylpyridin-2-yl)propan-2-ol is unique due to the presence of both a bromine atom and a propanol group, which confer distinct chemical and biological properties. This combination allows for specific interactions and reactivity that are not observed in its analogs .

Properties

IUPAC Name

2-(5-bromo-4-methylpyridin-2-yl)propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNO/c1-6-4-8(9(2,3)12)11-5-7(6)10/h4-5,12H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMBKKFNREYWHLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1Br)C(C)(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

2,5-Dibromo-4-methylpyridine (4.0 g, 15.94 mmol) was dissolved in toluene (60.0 mL) and the reaction was cooled to −78° C. Butyllithium (7.01 mL, 17.54 mmol) was added dropwise and the reaction was allowed to stir for 30 min. Acetone (4.69 mL, 63.8 mmol) was then added and the reaction was allowed to warm to rt and stir for 16 h. The reaction was quenched with saturated ammonium chloride, extracted into ethyl acetate (3×200 mL) and washed with water followed by brine. The organics were dried over magnesium sulfate and volatiles removed under reduced pressure. The compound was purified on silica gel chromatography (0-50% ethyl acetate in hexanes) to afford 2-(5-bromo-4-methylpyridin-2-yl)propan-2-ol (2.33 g, 10.13 mmol, 63.5% yield). MS (ESI) m/z 230.3 [M]+, 232.3 [M+2]+.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
7.01 mL
Type
reactant
Reaction Step Two
Quantity
4.69 mL
Type
reactant
Reaction Step Three

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